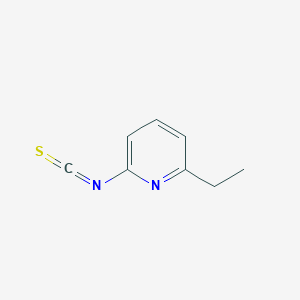

Pyridine, 2-ethyl-6-isothiocyanato-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-6-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates, which are known for their versatile chemical reactivity and biological activities. This compound features a pyridine ring substituted with an ethyl group at the 2-position and an isothiocyanate group at the 6-position. The unique structure of 2-ethyl-6-isothiocyanatopyridine makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-isothiocyanatopyridine typically involves the reaction of 2-ethyl-6-aminopyridine with carbon disulfide and a base, followed by desulfurization. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of DABCO or sodium hydride .

Industrial Production Methods: Industrial production methods for 2-ethyl-6-isothiocyanatopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution and Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks, enabling diverse transformations :

-

Primary Amines : Forms thioureas (e.g., R-NH₂ + -N=C=S → R-NH-CS-NH-R).

-

Thiols : Produces dithiocarbamates (e.g., R-SH + -N=C=S → R-S-CS-NH₂).

-

Alcohols : Generates thiocarbamates under basic conditions.

Key Mechanistic Insight : The reaction with amines involves a trimolecular mechanism where thiourea intermediates are generated, followed by desulfurization .

Multi-Component Cycloaddition Reactions

Pyridine, 2-ethyl-6-isothiocyanato- participates in three-component reactions with dialkyl acetylenedicarboxylates and aryl isothiocyanates, forming pyrido[1,2-a]pyrimidine derivatives .

Example Reaction Pathway :

-

Adduct Formation : Pyridine reacts with acetylenedicarboxylate to form a zwitterionic intermediate.

-

Trapping by Isothiocyanate : The intermediate reacts with aryl isothiocyanate, yielding 2-thioxo-1,9a-dihydro-2H-pyrido[1,2-a]pyrimidine (70–85% yields) .

Reactivity with Biomolecules

The isothiocyanate group forms covalent bonds with nucleophilic residues in proteins (e.g., cysteine thiols) and DNA, altering their function. This reactivity underpins its bioactivity:

-

Protein Modification : -N=C=S reacts with -SH groups, disrupting enzymatic activity.

-

Gene Modulation : Modifies transcription factors involved in detoxification pathways.

Thermal and Catalytic Behavior

Under elevated temperatures (>110°C), the compound decomposes to release thiocarbonyl fluoride (CSF₂), a reactive intermediate usable in further syntheses . Copper(I) iodide catalyzes coupling reactions with aryl halides, expanding its utility in cross-coupling chemistry .

Comparative Reactivity

While sharing traits with other isothiocyanates, its pyridine ring enhances electron-deficient character, accelerating nucleophilic substitutions compared to aliphatic analogues.

Scientific Research Applications

2-Ethyl-6-isothiocyanatopyridine has a wide range of applications in scientific research:

Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules through the isothiocyanate group.

Industry: Utilized in the production of agrochemicals and as a building block for various functional materials.

Mechanism of Action

The mechanism of action of 2-ethyl-6-isothiocyanatopyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. The compound’s effects are mediated through these covalent modifications, which can disrupt cellular processes and lead to biological activity .

Comparison with Similar Compounds

2-Isothiocyanatopyridine: Lacks the ethyl group at the 2-position, resulting in different reactivity and biological activity.

6-Isothiocyanato-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and applications.

2-Ethyl-4-isothiocyanatopyridine:

Uniqueness: 2-Ethyl-6-isothiocyanatopyridine is unique due to the specific positioning of the ethyl and isothiocyanate groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted applications in synthesis and research .

Biological Activity

Pyridine, 2-ethyl-6-isothiocyanato- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Pyridine, 2-ethyl-6-isothiocyanato- has the molecular formula CHNS and a molecular weight of approximately 180.24 g/mol. The compound features a six-membered aromatic ring with five carbon atoms and one nitrogen atom, an ethyl group at the second carbon, and an isothiocyanate group at the sixth position. This unique structure contributes to its chemical reactivity and biological properties.

The biological activity of isothiocyanates is primarily attributed to their ability to modulate oxidative stress within cells. They increase intracellular reactive oxygen species (ROS) levels while depleting glutathione (GSH), leading to oxidative stress that can induce apoptosis in cancer cells . This mechanism is critical in understanding how pyridine, 2-ethyl-6-isothiocyanato- might exert its effects.

Case Study 1: Anticancer Activity

A study on novel isothiocyanate derivatives found that certain compounds exhibited significant anticancer activity against pancreatic cancer cell lines by inducing apoptosis through ROS modulation . While this study did not focus specifically on pyridine, 2-ethyl-6-isothiocyanato-, it underscores the potential for similar compounds to exhibit effective anticancer properties.

Case Study 2: Synergistic Effects

Research has suggested that combining isothiocyanates with antioxidants may enhance their efficacy against oxidative stress-related diseases. This synergistic effect could be relevant for pyridine, 2-ethyl-6-isothiocyanato-, particularly in formulations aimed at cancer prevention or treatment.

Comparative Analysis

To better understand the potential of pyridine, 2-ethyl-6-isothiocyanato-, it is useful to compare it with other known isothiocyanates:

| Compound | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Pyridine, 2-ethyl-6-isothiocyanato- | 180.24 | Potential | Potential |

| Phenethyl Isothiocyanate (PEITC) | 165.19 | Yes | Moderate |

| Benzyl Isothiocyanate | 173.20 | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis methods for Pyridine, 2-ethyl-6-isothiocyanato-?

- Methodological Answer : The compound features a pyridine ring substituted with an ethyl group at position 2 and an isothiocyanato (-NCS) group at position 5. Synthesis typically involves nucleophilic substitution, where a halogen (e.g., bromine) at position 6 is replaced by thiocyanate (SCN⁻) under controlled conditions. Key reagents include sodium thiocyanate (NaSCN) in polar aprotic solvents like DMF at 80–100°C. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization requires NMR (¹H/¹³C), IR (to confirm NCS stretch at ~2050–2100 cm⁻¹), and mass spectrometry .

Q. How can researchers characterize Pyridine, 2-ethyl-6-isothiocyanato- using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The ethyl group (position 2) appears as a triplet (~1.3 ppm, CH₂CH₃) and quartet (~2.5 ppm, CH₂). The pyridine ring protons show splitting patterns between 7.0–8.5 ppm.

- IR Spectroscopy : The isothiocyanato group exhibits a sharp peak at 2050–2100 cm⁻¹.

- Mass Spectrometry : Molecular ion [M⁺] is observed at m/z corresponding to C₈H₈N₂S (calc. 164.05). Fragmentation patterns include loss of NCS (m/z 121) and ethyl groups .

Q. What experimental designs are suitable for assessing the biological activity of Pyridine, 2-ethyl-6-isothiocyanato-?

- Methodological Answer : For antimicrobial or enzyme inhibition studies, use:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Kinetic studies : Measure inhibition constants (Kᵢ) via spectrophotometric assays (e.g., enzyme-substrate reactions).

- Control variables : Solvent (DMSO <1% v/v), pH (7.4 for physiological conditions), and temperature (37°C). Include positive controls (e.g., known inhibitors) and triplicate trials .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the adsorption mechanisms of Pyridine, 2-ethyl-6-isothiocyanato- on metal surfaces?

- Methodological Answer :

- DFT Parameters : Use B3LYP/6-311++G(d,p) basis set for geometry optimization. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., NCS group).

- Binding Energy : Calculate adsorption energy (E_ads) on Fe(110) or Cu(111) surfaces. Compare with experimental corrosion inhibition efficiencies.

- Validation : Correlate DFT-predicted charge transfer with electrochemical impedance spectroscopy (EIS) data .

Q. What methodologies resolve contradictions between experimental and computational data in inhibition efficiency studies?

- Methodological Answer :

- Surface Analysis : Use SEM-EDS or AFM to validate adsorption morphology.

- Statistical Tests : Apply ANOVA to compare inhibition efficiencies across multiple trials.

- Parameter Variation : Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., acidic vs. neutral media) .

Q. How can reaction conditions be optimized for derivatizing Pyridine, 2-ethyl-6-isothiocyanato- into bioactive analogs?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., solvent polarity, catalyst loading).

- Coupling Reactions : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids. Key conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C.

- Yield Improvement : Monitor by HPLC and isolate via preparative TLC. Compare with theoretical yields from kinetic modeling .

Q. Appendices

Table 1: Synthesis Conditions for Pyridine, 2-ethyl-6-isothiocyanato-

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | NaSCN in DMF | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours | |

| Purification | Column chromatography (Hexane/EA) |

Table 2: Spectroscopic Data for Pyridine, 2-ethyl-6-isothiocyanato-

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (t, CH₂CH₃), δ 7.0–8.5 (Ar) | |

| IR | 2050–2100 cm⁻¹ (NCS stretch) | |

| Mass Spectrometry | m/z 164.05 [M⁺] |

Properties

CAS No. |

1103425-65-5 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

2-ethyl-6-isothiocyanatopyridine |

InChI |

InChI=1S/C8H8N2S/c1-2-7-4-3-5-8(10-7)9-6-11/h3-5H,2H2,1H3 |

InChI Key |

KCTSDEASOUHSGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC=C1)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.